1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole
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Overview
Description
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with suitable diazinane derivatives under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with amines to form the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler derivative with similar stability and reactivity.
1-Methyl-1H-1,2,3-benzotriazole: Another benzotriazole derivative with different substituents.
4-(1H-Benzotriazol-1-ylmethyl)benzoic acid: A compound with a carboxylic acid functional group.
Uniqueness
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of the benzotriazole moiety with a diazinane ring, providing distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-[[3-(benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-3-8-17-15(6-1)19-21-25(17)13-23-10-5-11-24(12-23)14-26-18-9-4-2-7-16(18)20-22-26/h1-4,6-9H,5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHNLRQBVKTYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN(C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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